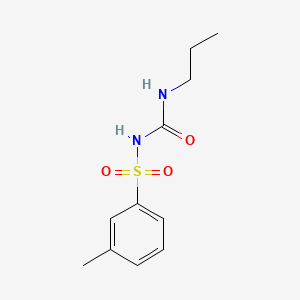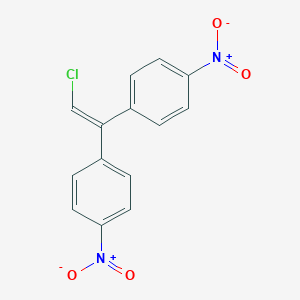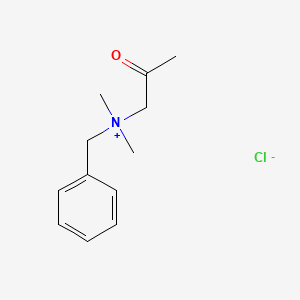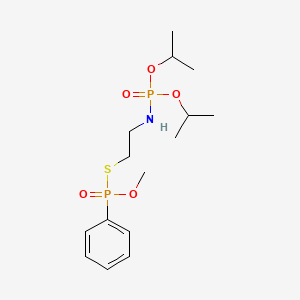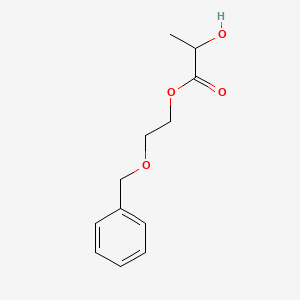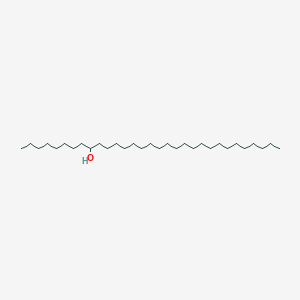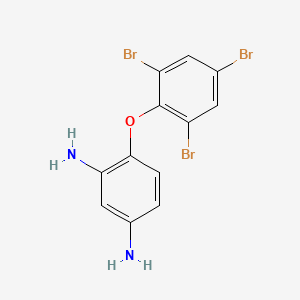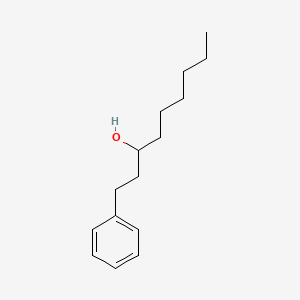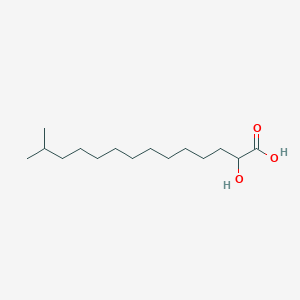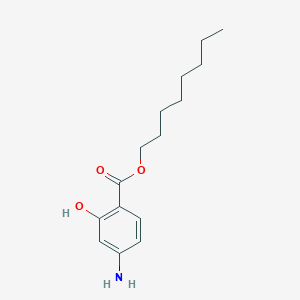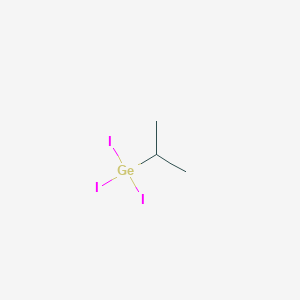
Germane, triiodoisopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, triiodoisopropyl- is a chemical compound with the molecular formula C3H7GeI3 It is a derivative of germane, where three iodine atoms are bonded to an isopropyl group attached to germanium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Germane, triiodoisopropyl- typically involves the reaction of germanium tetrachloride with isopropyl iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the triiodoisopropyl derivative. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of Germane, triiodoisopropyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Germane, triiodoisopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent germane or other reduced forms.
Substitution: The iodine atoms in Germane, triiodoisopropyl- can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution Reagents: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include germanium dioxide, substituted germane derivatives, and various halogenated compounds.
Scientific Research Applications
Germane, triiodoisopropyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving germanium.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the semiconductor industry for the production of germanium-based materials and devices.
Mechanism of Action
The mechanism of action of Germane, triiodoisopropyl- involves its interaction with molecular targets through its iodine and germanium atoms. These interactions can lead to the formation of reactive intermediates that participate in various chemical reactions. The pathways involved include electron transfer, coordination with metal centers, and formation of covalent bonds with organic molecules.
Comparison with Similar Compounds
Similar Compounds
Germane (GeH4): A simpler hydride of germanium, less reactive than Germane, triiodoisopropyl-.
Germanium Tetrachloride (GeCl4): A precursor in the synthesis of various germanium compounds.
Triiodogermane (GeI3H): Similar in structure but lacks the isopropyl group.
Uniqueness
Germane, triiodoisopropyl- is unique due to the presence of the isopropyl group and three iodine atoms, which confer distinct reactivity and properties compared to other germanium compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
21342-26-7 |
|---|---|
Molecular Formula |
C3H7GeI3 |
Molecular Weight |
496.43 g/mol |
IUPAC Name |
triiodo(propan-2-yl)germane |
InChI |
InChI=1S/C3H7GeI3/c1-3(2)4(5,6)7/h3H,1-2H3 |
InChI Key |
NGJAVJAZGBKOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


